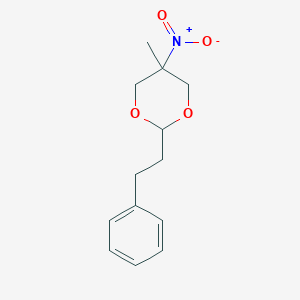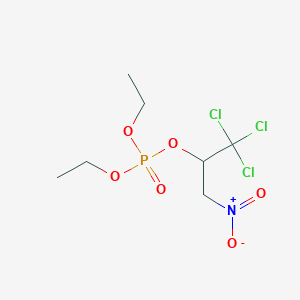
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate is a chemical compound with the molecular formula C7H13Cl3NO6P It is known for its unique structure, which includes a phosphate group, a nitro group, and three chlorine atoms attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate typically involves the reaction of diethyl phosphite with 1,1,1-trichloro-3-nitropropane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphate ester bond. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
化学反应分析
Types of Reactions
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized nitrogen species.
Reduction: Amino derivatives are typically formed.
Substitution: Depending on the nucleophile, products can include hydroxylated or alkoxylated derivatives.
科学研究应用
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The chlorine atoms may also contribute to the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
Tris(1,3-dichloro-2-propyl) phosphate: Another phosphate ester with flame retardant properties.
Diethyl chlorophosphate: A simpler phosphate ester used in organic synthesis.
Triphenyl phosphate: A widely used flame retardant and plasticizer.
Uniqueness
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate is unique due to its combination of a nitro group and three chlorine atoms, which confer distinct reactivity and potential applications compared to other phosphate esters. Its structure allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6329-57-3 |
|---|---|
分子式 |
C7H13Cl3NO6P |
分子量 |
344.5 g/mol |
IUPAC 名称 |
diethyl (1,1,1-trichloro-3-nitropropan-2-yl) phosphate |
InChI |
InChI=1S/C7H13Cl3NO6P/c1-3-15-18(14,16-4-2)17-6(5-11(12)13)7(8,9)10/h6H,3-5H2,1-2H3 |
InChI 键 |
FIBBPHWLIQYMPP-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)OC(C[N+](=O)[O-])C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




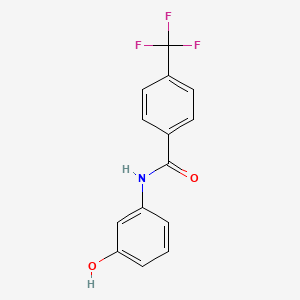
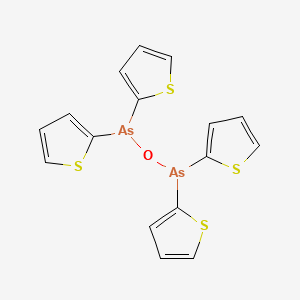

![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
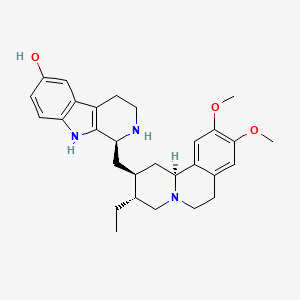
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)

![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)
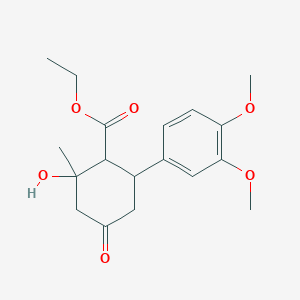
![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)
